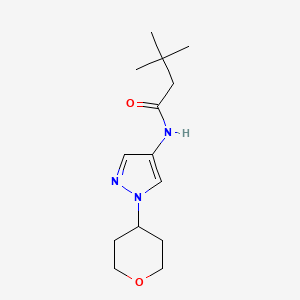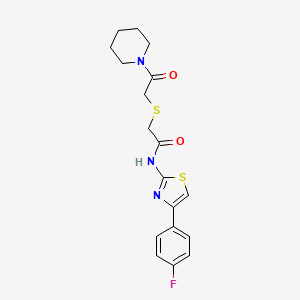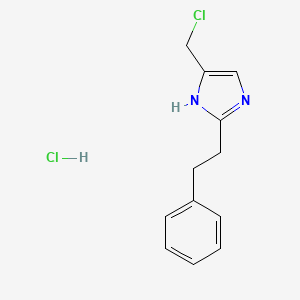
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide” (also known as “F6448-1602” or “3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide”).
Pharmacological Research
Potential Therapeutic Agent: This compound has shown promise as a potential therapeutic agent due to its unique chemical structure. Researchers are exploring its efficacy in treating various diseases, including inflammatory conditions and metabolic disorders. Its ability to interact with specific biological pathways makes it a candidate for drug development .
Chemical Biology
Probe for Biological Pathways: In chemical biology, F6448-1602 can be used as a probe to study and map biological pathways. Its interactions with cellular components can help elucidate mechanisms of action for various biological processes, aiding in the understanding of complex cellular functions .
Medicinal Chemistry
Lead Compound for Drug Design: Medicinal chemists are investigating F6448-1602 as a lead compound for designing new drugs. Its structural features provide a foundation for synthesizing analogs with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer medications .
Biochemical Assays
Enzyme Inhibition Studies: This compound is utilized in biochemical assays to study enzyme inhibition. By observing how F6448-1602 interacts with specific enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for developing enzyme-targeted therapies .
Toxicology
Safety and Toxicity Profiling: In toxicology, F6448-1602 is used to assess the safety and toxicity of new chemical entities. Understanding its toxicological profile helps in predicting potential adverse effects and establishing safe dosage levels for therapeutic use .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Researchers conduct ADME studies on F6448-1602 to understand its pharmacokinetic properties. These studies are essential for determining the compound’s bioavailability, distribution within the body, metabolic pathways, and excretion rates, which are critical for drug development .
Structural Biology
Crystallography and Molecular Modeling: In structural biology, F6448-1602 is used in crystallography and molecular modeling to determine its three-dimensional structure. This information is vital for understanding how the compound interacts with biological targets at the molecular level, aiding in the design of more effective drugs .
Biotechnology
Biotechnological Applications: The compound’s unique properties make it suitable for various biotechnological applications, such as the development of biosensors and diagnostic tools. Its ability to bind to specific biomolecules can be harnessed for detecting and quantifying biological substances in complex samples .
These applications highlight the versatility and potential of F6448-1602 in advancing scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Information synthesized from general knowledge and available scientific literature.
Propiedades
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)
![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)


![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)



![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)